3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

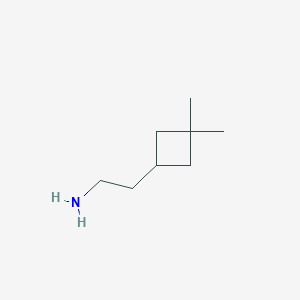

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is a useful research compound. Its molecular formula is C9H14F3NO4 and its molecular weight is 257.209. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysis and Chemical Synthesis

Organocatalysis

Utilized as an organocatalyst in highly regio- and enantioselective conjugate addition reactions. This application is significant for synthesizing beta-dimethyl(phenyl)silylmethylene malonate with high yield and selectivity (Chowdhury & Ghosh, 2009).

Enantioselective Intramolecular Aldol Reaction

Proven effective in asymmetric intramolecular aldol reactions, leading to the creation of complex bicyclo[4.3.0]nonane derivatives, an important step in synthesizing novel organic compounds (Hayashi, Sekizawa, Yamaguchi & Gotoh, 2007).

Pharmaceutical and Medicinal Applications

Neuraminidase Inhibition

Integral in developing potent inhibitors of influenza neuraminidase. Its combination with other compounds led to a notable inhibitor with promising effectiveness against influenza A and B (Wang et al., 2001).

Synthesis of Gamma-lactam Compounds

Facilitates the synthesis of alpha-trifluoromethylated gamma-lactam compounds, which are crucial in pharmaceutical research for creating new medicinal molecules with enhanced biological activity (Pei, Cui, Han, Wu, Zhang & Yuan, 2014).

Heterocyclic Chemistry

Synthesis of Pyrrolidin-2-ones Derivatives

Plays a vital role in synthesizing pyrrolidin-2-ones derivatives, which are found in many natural products and biologically active molecules. This synthesis is essential for pharmaceutical applications (Rubtsova et al., 2020).

Pyrrolidine-based Bicyclic Systems

Used in the synthesis of enantiomeric polyhydroxyalkylpyrrolidines, offering a range of structures with potential pharmaceutical applications. Though these compounds showed minimal inhibitory activity against β-galactofuranosidase, the methodology is significant for exploring pyrrolidine derivatives (Oliveira Udry et al., 2016).

Advanced Organic Reactions

Ring Opening Reactions

Involved in ring-opening reactions in certain pyrrolidine derivatives, leading to the formation of complex organic compounds like dibenzoxanthenes and calixarenes (Gazizov et al., 2015).

Cyclization of Urea Derivatives

Facilitates the cyclization of certain urea derivatives to form bipyrrole and pyrrolidine derivatives, demonstrating its versatility in organic synthesis (Smolobochkin et al., 2016).

Safety and Hazards

将来の方向性

The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the design of new pyrrolidine compounds with different biological profiles will likely continue to explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

作用機序

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization .

特性

IUPAC Name |

3-(3-hydroxypropyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c9-5-1-2-6-3-4-8-7(6)10;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,8,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTTVKCCPHJZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCCO.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B3004810.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3004816.png)

![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)

![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)